An In-Depth Technical Guide to Methyl 4-Benzoyloxy-3-methoxybenzoate
An In-Depth Technical Guide to Methyl 4-Benzoyloxy-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-benzoyloxy-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple data sheet, this document delves into the practical aspects of its chemistry, offering insights into its synthesis, structural characteristics, reactivity, and safe handling. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this versatile molecule in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
Methyl 4-benzoyloxy-3-methoxybenzoate, more formally known as Methyl 4-(benzyloxy)-3-methoxybenzoate, is a substituted aromatic ester. Its core structure consists of a benzoate scaffold featuring a methoxy group and a benzyloxy group attached to the aromatic ring.
Systematic IUPAC Name: methyl 3-methoxy-4-(phenylmethoxy)benzoate[1]
CAS Number: 56441-97-5[1]
Molecular Formula: C₁₆H₁₆O₄[1]
Molecular Weight: 272.29 g/mol [1]
| Property | Value | Source |
| Molecular Weight | 272.29 g/mol | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| CAS Number | 56441-97-5 | [1] |
| Appearance | Colorless crystals | [2] |
The presence of both electron-donating methoxy and benzyloxy groups on the benzene ring, along with the electron-withdrawing methyl ester, dictates the molecule's reactivity and physicochemical properties. The benzyloxy group, in particular, is often utilized as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions.[3]
Structural Elucidation: A Spectroscopic Overview
Accurate structural confirmation is paramount in chemical synthesis. The following section details the expected spectroscopic data for Methyl 4-benzoyloxy-3-methoxybenzoate based on analysis of its functional groups and data from closely related compounds.
1.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (3H, benzoate ring) | ~7.6-7.0 | m | 3H |
| Aromatic (5H, benzyl ring) | ~7.5-7.3 | m | 5H |
| Benzylic (-OCH₂Ph) | ~5.1 | s | 2H |
| Methoxy (-OCH₃) | ~3.9 | s | 3H |
| Ester Methyl (-COOCH₃) | ~3.8 | s | 3H |
1.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The anticipated chemical shifts are:
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~166 |
| Aromatic (C-O) | ~158, ~148 |
| Aromatic (quaternary) | ~137, ~123 |
| Aromatic (CH) | ~129-112 |
| Benzylic (-OCH₂) | ~71 |
| Methoxy (-OCH₃) | ~56 |
| Ester Methyl (-COOCH₃) | ~52 |
1.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | ~1720 | Strong |
| C-O (ester and ether) | ~1250, ~1100 | Strong |
| C-H (aromatic) | ~3100-3000 | Medium |
| C-H (aliphatic) | ~3000-2850 | Medium |
| C=C (aromatic) | ~1600, ~1500 | Medium |
1.1.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 272. Key fragmentation patterns would likely involve the loss of the methoxy group (-31), the ester methyl group (-31), and the benzyl group (-91), as well as cleavage of the ester bond.
Synthesis and Mechanism
The most common laboratory synthesis of Methyl 4-benzoyloxy-3-methoxybenzoate involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid.
Fischer Esterification Protocol
This established method utilizes an acid catalyst, typically concentrated sulfuric acid, to promote the reaction between the carboxylic acid and an excess of methanol.
Step-by-Step Methodology:
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Dissolve 4-(benzyloxy)-3-methoxybenzoic acid in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
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Reflux the mixture for several hours (typically 12 hours) to drive the reaction to completion.[2]
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization, for example, from ethanol, to obtain colorless crystals.[2]
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.
Caption: Fischer Esterification Mechanism.
The key steps involve:
-
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by methanol: The lone pair on the oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the incoming methanol moiety to one of the hydroxyl groups.
-
Elimination of water: A molecule of water is eliminated, regenerating the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.
Chemical Reactivity and Synthetic Applications
The reactivity of Methyl 4-benzoyloxy-3-methoxybenzoate is governed by its three primary functional groups: the ester, the ether (methoxy and benzyloxy), and the aromatic ring.
Ester Hydrolysis
The methyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.[4] Basic hydrolysis (saponification) is often preferred as it is irreversible.
Mechanism of Basic Ester Hydrolysis:
Caption: Basic Ester Hydrolysis (Saponification).
Nucleophilic Acyl Substitution
The ester group can undergo nucleophilic acyl substitution with other nucleophiles, such as amines to form amides, or with organometallic reagents.[5]
Cleavage of the Benzyl Ether
The benzyloxy group serves as a protecting group for the phenolic hydroxyl and can be selectively cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., using Pd/C and H₂). This deprotection is a crucial step in the synthesis of many target molecules.
Electrophilic Aromatic Substitution
The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and benzyloxy groups. These groups direct incoming electrophiles to the ortho and para positions. However, the positions are already substituted, so further substitution would occur at the remaining open positions on the ring, with the position ortho to the methoxy group being the most likely site of substitution due to steric hindrance from the benzyloxy group.
Key Role in Pharmaceutical Synthesis
Methyl 4-benzoyloxy-3-methoxybenzoate is a pivotal intermediate in the synthesis of several pharmaceuticals.
-
Cediranib: This compound is a crucial building block in the synthesis of Cediranib, an anti-cancer drug.[2]
-
Clomiphene: It also serves as an intermediate in the production of Clomiphene, a selective estrogen receptor modulator.[6]
Its utility in drug discovery stems from the ability to selectively manipulate its functional groups to build more complex molecular architectures.[7]
Caption: Synthetic utility of Methyl 4-benzoyloxy-3-methoxybenzoate.
Safety and Handling
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
4.2. Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
4.3. First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Seek immediate medical attention if any symptoms persist.
Conclusion
Methyl 4-benzoyloxy-3-methoxybenzoate is a valuable and versatile intermediate in organic synthesis, particularly in the realm of pharmaceutical development. Its well-defined structure and the differential reactivity of its functional groups allow for a wide range of chemical transformations. A thorough understanding of its synthesis, spectroscopic properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
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Li, Y. & Zhang, X. Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E, 2013 , 69, o1562. [Link]
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Cenmed Enterprises. 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester. [Link]
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Mendes, A. et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 2022 , 12, 2451. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Methyl 4-(benzyloxy)
- The Royal Society of Chemistry.
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Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
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PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
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